molecular formula C8H6Cl2O2 B13549121 3-Chloro-4-methylphenyl chloroformate

3-Chloro-4-methylphenyl chloroformate

Cat. No.: B13549121
M. Wt: 205.03 g/mol
InChI Key: MFRWQDNINPPFAF-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenyl chloroformate (chemical formula: C₈H₆Cl₂O₂; molecular weight: 217.04 g/mol) is an aryl chloroformate derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. Chloroformates, in general, are highly reactive acylating agents due to the electrophilic carbonyl carbon and the labile chlorine atom.

Structurally, the chloro and methyl substituents influence electronic and steric effects. The chlorine atom, being electron-withdrawing, increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines and alcohols. Conversely, the methyl group, as an electron-donating substituent, may slightly attenuate this effect compared to nitro- or trifluoromethyl-substituted analogs. This balance makes 3-chloro-4-methylphenyl chloroformate a versatile intermediate in organic synthesis, particularly for introducing carbonate or carbamate functionalities in pharmaceuticals, agrochemicals, and specialty polymers.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(3-chloro-4-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3

InChI Key

MFRWQDNINPPFAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylphenyl chloroformate typically involves the reaction of 3-chloro-4-methylphenol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:

3-Chloro-4-methylphenol+Phosgene3-Chloro-4-methylphenyl chloroformate+HCl\text{3-Chloro-4-methylphenol} + \text{Phosgene} \rightarrow \text{3-Chloro-4-methylphenyl chloroformate} + \text{HCl} 3-Chloro-4-methylphenol+Phosgene→3-Chloro-4-methylphenyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, the production of 3-Chloro-4-methylphenyl chloroformate follows similar principles but involves larger reactors and more stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-methylphenyl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylphenyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The reaction typically proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Table 1 compares key properties of 3-chloro-4-methylphenyl chloroformate with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
3-Chloro-4-methylphenyl chloroformate C₈H₆Cl₂O₂ 217.04 Not reported Organic solvents (e.g., THF) Pharmaceuticals, polymer synthesis
Methyl chloroformate C₂H₃ClO₂ 94.50 71–72 Slightly soluble in water API synthesis, acylating agent
Ethyl chloroformate C₃H₅ClO₂ 108.53 95 Soluble in acetone, chloroform Chromatography derivatization
Benzyl chloroformate C₈H₇ClO₂ 170.59 Not specified Insoluble in water Protective group in peptide synthesis
(3-Nitro-4-methyl)phenyl chloroformate C₈H₆ClNO₄ 223.59 Not reported Polar aprotic solvents Explosives, dye intermediates

Reactivity and Stability

  • Hydrolysis: Chloroformates hydrolyze to release CO₂, HCl, and the corresponding alcohol or phenol. For example, ethyl chloroformate hydrolyzes to ethanol, HCl, and CO₂, while 3-chloro-4-methylphenyl chloroformate would yield 3-chloro-4-methylphenol .
  • Acylation efficiency : The nitro-substituted derivative reacts faster with amines than alkyl or aryl analogs due to enhanced electrophilicity . In contrast, 3-chloro-4-methylphenyl chloroformate’s reactivity lies between nitro- and alkyl-substituted chloroformates.

Research Findings

  • Solvent interactions : Phenyl chloroformate exhibits similar solvent-dependent behavior to methyl and ethyl analogs, with reactivity maximized in aprotic solvents like THF or dichloromethane .
  • Synthetic utility : Ethyl chloroformate’s role in synthesizing carbamates and ureas highlights the broader applicability of chloroformates in constructing heterocycles and functionalized polymers .

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